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molecular formula C10H12N4OS B8393692 N-(2-azidoethyl)-2-(phenylthio)acetamide

N-(2-azidoethyl)-2-(phenylthio)acetamide

Cat. No. B8393692
M. Wt: 236.30 g/mol
InChI Key: GMICPVBHDRUDSJ-UHFFFAOYSA-N
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Patent
US08367713B2

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, 2-(phenylthio)acetyl chloride (0.222 g, 1.19 mmol) was reacted with 2-azidoethanamine (0.102 g, 1.19 mmol) and triethylamine (0.240 g, 2.37 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-2-(phenylthio)acetamide (0.179 g, 64%). 1H NMR (300 MHz, CDCl3) δ 7.29 (m, 4H), δ 7.18 (m, 2H), δ 3.60 (s, 2H), 3.34 (m, 4H) ppm; 13C NMR (75 MHz, CDCl3) δ 168.6, 134.8, 129.5, 128.6, 127.1, 50.8, 39.3, 37.7 ppm; HRMS (ESI) calcd for C10H12N4OS (M+) 236.0732, found 236.0729.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][NH:6][C:7](=[O:21])[CH2:8]CCCCCCCCCCCC)=[N+:2]=[N-:3].[C:22]1([S:28]CC(Cl)=O)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.N(CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][C:7](=[O:21])[CH2:8][S:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[N+:2]=[N-:3]

Inputs

Step One
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
Name
Quantity
0.222 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(=O)Cl
Step Two
Name
Quantity
0.102 g
Type
reactant
Smiles
N(=[N+]=[N-])CCN
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCNC(CSC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.179 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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